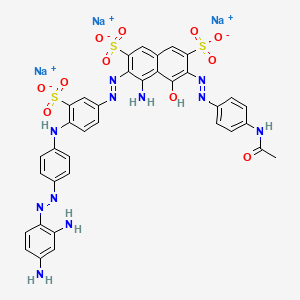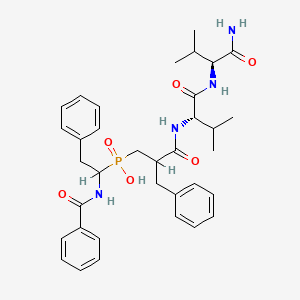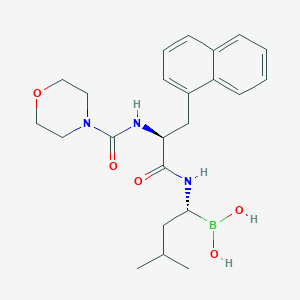
2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industrial applications, particularly in the textile and dyeing industries due to its excellent colorfastness and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt involves multiple steps, starting with the diazotization of 2,4-diaminophenyl. This intermediate is then coupled with various aromatic compounds under controlled pH and temperature conditions to form the final azo dye. The reaction conditions typically involve acidic or basic environments, depending on the specific coupling agents used.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product. The use of advanced filtration and purification techniques is also common to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: The azo groups can be reduced to amines, leading to the cleavage of the azo bonds.
Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and sulfonated derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt involves the interaction of its azo groups with various molecular targets. The azo groups can undergo reversible redox reactions, which are crucial for its color-changing properties. Additionally, the sulfonic acid groups enhance its solubility in water, making it suitable for various aqueous applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-, trisodium salt
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[[4’-[(4-hydroxyphenyl)azo][1,1’-biphenyl]-4-yl]azo]-6-(phenylazo)-, disodium salt
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt lies in its complex structure, which provides distinct color properties and stability. Its multiple azo groups and sulfonic acid substituents contribute to its high solubility and versatility in various applications, setting it apart from other similar compounds .
Propiedades
Número CAS |
72894-19-0 |
|---|---|
Fórmula molecular |
C36H28N11Na3O11S3 |
Peso molecular |
955.8 g/mol |
Nombre IUPAC |
trisodium;3-[(4-acetamidophenyl)diazenyl]-5-amino-6-[[4-[4-[(2,4-diaminophenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C36H31N11O11S3.3Na/c1-18(48)40-21-3-7-24(8-4-21)43-47-35-31(61(56,57)58)15-19-14-30(60(53,54)55)34(33(39)32(19)36(35)49)46-44-25-11-13-28(29(17-25)59(50,51)52)41-22-5-9-23(10-6-22)42-45-27-12-2-20(37)16-26(27)38;;;/h2-17,41,49H,37-39H2,1H3,(H,40,48)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;/q;3*+1/p-3 |
Clave InChI |
AVIVYXJTQVGSIL-UHFFFAOYSA-K |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12789110.png)








